(3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one
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Overview
Description
(3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-b]pyridine core, followed by the introduction of the furan-2-one moiety and the 3,4-dimethylphenyl group. Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
(3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
(3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c1-14-9-10-16(12-15(14)2)21-13-20(24(26)27-21)22-17-6-3-4-7-18(17)23-19(22)8-5-11-25-23/h3-13H,1-2H3/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACGZMOCGRZEQG-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\3/C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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